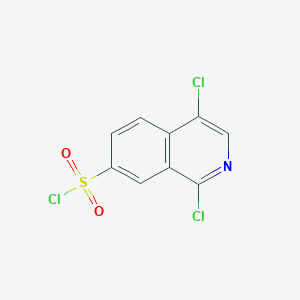

1,4-Dichloroisoquinoline-7-sulfonyl chloride

Description

Properties

IUPAC Name |

1,4-dichloroisoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOICZCRRXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586543 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-80-5 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS number and properties

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design.

Among the most versatile and reactive functional groups is the sulfonyl chloride moiety (-SO₂Cl). Its incorporation yields highly reactive intermediates, primarily isoquinoline sulfonyl chlorides, which serve as pivotal building blocks for synthesizing diverse libraries of sulfonamide derivatives.[1] This guide focuses on a specific, highly functionalized intermediate: This compound . The presence of two chloro-substituents on the isoquinoline ring, in addition to the reactive sulfonyl chloride at the 7-position, makes this compound a unique and valuable tool for researchers, offering multiple points for chemical modification and fine-tuning of pharmacological properties.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known properties, plausible synthetic strategies, core reactivity, and critical applications of this compound, with a strong emphasis on its role in the generation of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its effective use in a research setting. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 223671-80-5 | [3] |

| Molecular Formula | C₉H₄Cl₃NO₂S | [4] |

| Molecular Weight | 296.56 g/mol | [4] |

| Purity (Typical) | ≥ 95% | [4] |

| Appearance | Light brown powder solid (Typical for related compounds) | [5] |

| Storage Conditions | 2-8 °C, under inert atmosphere, dry | [4][5] |

| Solubility | Expected to be soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). It is reactive with protic solvents like water and alcohols. | General chemical knowledge |

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published and would typically be determined empirically and provided on a supplier's certificate of analysis.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathways

Proposed Synthetic Workflow:

-

Starting Material: The synthesis would likely begin with a pre-functionalized isoquinoline, such as 1,4-dichloroisoquinoline.

-

Sulfonation: This intermediate would undergo sulfonation at the 7-position using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum). The position of sulfonation is directed by the existing substituents on the ring.

-

Conversion to Sulfonyl Chloride: If the sulfonation yields the sulfonic acid, a subsequent step is required. The isolated isoquinoline-7-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of DMF, to yield the final this compound.[1]

Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

Core Reactivity Profile: The Sulfonyl Chloride Hub

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the key to creating diverse libraries of sulfonamide-based compounds.

-

Reaction with Amines (Aminolysis): This is the most common and significant reaction. The sulfonyl chloride reacts readily with primary or secondary amines, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, yielding stable sulfonamides (R-SO₂-NR'R'').

-

Reaction with Alcohols (Alcoholysis): In the presence of a base, it reacts with alcohols to form sulfonic acid esters (R-SO₂-OR').

-

Reaction with Water (Hydrolysis): The compound is sensitive to moisture and will hydrolyze to the corresponding 1,4-Dichloroisoquinoline-7-sulfonic acid. This necessitates the use of anhydrous solvents and storage under inert gas to maintain its integrity.

Caption: Core reactivity pathways of the sulfonyl chloride group.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for generating compounds with potential therapeutic value. The resulting sulfonamides have been investigated for a wide spectrum of biological activities.[1]

-

Anticancer Agents: Many isoquinoline derivatives are explored for their antiproliferative effects, which can be associated with mechanisms like the inhibition of signaling pathways (e.g., PI3K/Akt/mTOR) or the induction of apoptosis.[2]

-

Central Nervous System (CNS) Agents: Isoquinoline-sulfonamides have been synthesized and evaluated as multi-receptor agents targeting serotonin (5-HT) and dopamine (D) receptors, showing potential for treating CNS disorders.[1][7]

-

Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group or form critical hydrogen bonds within the active sites of enzymes, leading to potent and selective inhibition. Targets have included protein kinases.[1]

-

Antibacterial Agents: The isoquinoline core is present in some antibacterial compounds, and new sulfonamide derivatives are often screened for activity against various bacterial strains.[1]

The drug discovery process leverages this intermediate to rapidly generate a chemical library. By reacting the single sulfonyl chloride with hundreds or thousands of different commercially available amines, a large and diverse set of candidate molecules can be synthesized and submitted for high-throughput biological screening.

Caption: Drug discovery pathway starting from the isoquinoline scaffold.

Experimental Protocols and Safe Handling

General Protocol for Sulfonamide Synthesis

This protocol describes a representative procedure for reacting this compound with an amine. Causality: The use of anhydrous solvent is critical to prevent hydrolysis of the starting material. The base is necessary to neutralize the HCl generated, driving the reaction to completion.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), dropwise to the stirring solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. This compound is a reactive chemical and must be handled with appropriate care. The following safety information is synthesized from data on structurally related compounds.[8][9]

Hazard Profile:

| Hazard Statement | Description | GHS Code |

| Causes skin irritation. | Contact with skin can cause redness and irritation. | H315 |

| Causes serious eye irritation. | Can cause significant, potentially damaging, eye irritation upon contact. | H319 |

| May cause respiratory irritation. | Inhalation of dust may irritate the respiratory tract. | H335 |

| Harmful if swallowed. | Ingestion can be harmful. | H302 |

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][8]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[8]

-

Moisture Control: This compound is moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen) whenever possible. Use oven-dried glassware and anhydrous solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8 °C.[4][9] Keep away from water, bases, and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its trifunctional nature—a reactive sulfonyl chloride for library generation and two chloro-substituents for further structural diversification—provides medicinal chemists with a powerful platform for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the synthesis of next-generation isoquinoline-based drugs targeting a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Dichloro-7-isoquinolinesulfonyl Chloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. msds.nipissingu.ca [msds.nipissingu.ca]

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in their drug discovery and development endeavors.

Chemical Identity and Core Properties

This compound is a complex heterocyclic compound featuring an isoquinoline core, two chlorine substituents, and a reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable building block for creating diverse molecular architectures.

// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C4 [label="C", pos="1.2,-2.1!"]; C4a [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-3.5!"]; C6 [label="C", pos="-1.2,-4.9!"]; C7 [label="C", pos="0,-5.6!"]; C8 [label="C", pos="1.2,-4.9!"]; C8a [label="C", pos="1.2,-3.5!"]; Cl1 [label="Cl", pos="-2.4,-0!"]; Cl4 [label="Cl", pos="2.4,-2.8!"]; S [label="S", pos="0,-7.0!"]; O1 [label="O", pos="-1.2,-7.7!"]; O2 [label="O", pos="1.2,-7.7!"]; Cl7 [label="Cl", pos="0,-8.4!"];

// Define bonds N1 -- C1; C1 -- C8a [style=invis]; C1 -- Cl1; N1 -- C3; C3 -- C4; C4 -- C4a; C4 -- Cl4; C4a -- C5; C4a -- C8a; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- S; C8 -- C8a; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl7;

// Aromatic ring indication (approximate) edge [style=dashed, color="#5F6368"]; C4a -- C8a; C8a -- C1; C1 -- N1; N1 -- C3; C3 -- C4; C4 -- C4a; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

}

Figure 1: Chemical Structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 223671-80-5 | [1] |

| Molecular Formula | C₉H₄Cl₃NO₂S | [1] |

| Molecular Weight | 296.56 g/mol | [1] |

| Melting Point | 97-99°C | [1] |

| Recommended Storage | 2-8°C | [2] |

Synthesis and Spectroscopic Characterization

A general approach for the synthesis of quinoline sulfonyl chlorides involves the reaction of the corresponding quinoline derivative with chlorosulfonic acid.[3] This reaction is typically performed at controlled temperatures to ensure the selective introduction of the sulfonyl chloride group.

Predictive Spectroscopic Data:

Due to the lack of publicly available experimental spectra, the following are predicted characteristic spectroscopic features based on the structure and data from analogous compounds:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and sulfonyl chloride groups.

-

¹³C NMR: The spectrum would display distinct signals for the nine carbon atoms of the isoquinoline ring, with the carbons attached to chlorine and the sulfonyl group being significantly downfield.

-

FT-IR: Key vibrational bands would include those for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1450 cm⁻¹ and 1180-1190 cm⁻¹), as well as C=C and C=N stretching vibrations of the aromatic isoquinoline core.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of three chlorine atoms.

Physicochemical Properties

Solubility

The solubility of this compound in various organic solvents has not been extensively documented. However, based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in protic solvents like alcohols may be limited and could lead to reaction.

Stability and Reactivity

Sulfonyl chlorides are known to be reactive compounds, particularly susceptible to hydrolysis. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles.

-

Hydrolytic Stability: In the presence of water or moisture, this compound is expected to hydrolyze to the corresponding sulfonic acid.[4] This reaction is often accelerated by heat and changes in pH. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

-

Reactivity with Nucleophiles: The primary utility of this compound in synthesis stems from its reactivity with a wide array of nucleophiles. It readily reacts with amines to form sulfonamides, with alcohols to yield sulfonate esters, and with other nucleophiles, making it a versatile intermediate for introducing the dichloroisoquinoline moiety into larger molecules.[5] The chlorine atoms on the isoquinoline ring are also susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than the reaction at the sulfonyl chloride.

A [label="1,4-Dichloroisoquinoline-\n7-sulfonyl chloride"]; B [label="Primary/Secondary Amine\n(R₂NH)"]; C [label="Sulfonamide Derivative"]; D [label="Alcohol\n(R'OH)"]; E [label="Sulfonate Ester"]; F [label="Water\n(H₂O)"]; G [label="Sulfonic Acid"];

A -> C [label="Sulfonamide\nFormation"]; B -> C [style=invis]; A -> E [label="Sulfonate Ester\nFormation"]; D -> E [style=invis]; A -> G [label="Hydrolysis"]; F -> G [style=invis]; }

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The quinoline and isoquinoline scaffolds are found in a wide range of biologically active compounds and approved drugs.[3][6] The presence of chlorine atoms can enhance biological activity and modulate pharmacokinetic properties.[7]

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[8] By reacting the sulfonyl chloride with various amines or alcohols, a library of derivatives can be generated for screening against different biological targets. The dichloroisoquinoline core itself is a privileged structure in drug discovery, and this reagent provides a convenient handle for its incorporation.

Safe Handling and Disposal

As a sulfonyl chloride, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A lab coat and, if necessary, an apron should be used to prevent skin contact.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from moisture and water to prevent hydrolysis and the release of corrosive hydrogen chloride gas.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

Disposal:

Waste material should be treated as hazardous. Small amounts can be carefully neutralized by slow addition to a stirred, cold, basic solution (e.g., sodium bicarbonate). Larger quantities should be disposed of through a licensed waste disposal company. Always consult and adhere to local and institutional regulations for chemical waste disposal.

Experimental Protocols

While specific protocols for this compound are not published, the following general procedures for reactions involving sulfonyl chlorides can be adapted.

General Protocol for Sulfonamide Synthesis

This protocol outlines a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A [label="Dissolve Amine and Base\nin Anhydrous Solvent"]; B [label="Cool to 0°C"]; C [label="Prepare Sulfonyl Chloride Solution"]; D [label="Dropwise Addition of\nSulfonyl Chloride Solution"]; E [label="Warm to Room Temperature\nand Stir"]; F [label="Reaction Quench"]; G [label="Aqueous Workup\nand Extraction"]; H [label="Drying and Concentration"]; I [label="Purification"];

A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 3: General workflow for sulfonamide synthesis.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features and the reactivity of the sulfonyl chloride group allow for the synthesis of a wide range of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. This guide serves as a foundational resource for scientists and researchers looking to explore the synthetic utility of this important building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1,4-Dichloroisoquinoline-7-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. 1,4-Dichloroisoquinoline-7-sulfonyl chloride is a bespoke heterocyclic compound with potential applications as a reactive intermediate in medicinal chemistry. As this is a specialized, non-commercial compound, its experimental spectroscopic data is not available in public repositories. This guide, therefore, serves a dual purpose: first, to present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles; and second, to provide detailed, field-proven protocols for acquiring and validating this data experimentally. This document is structured to empower researchers to confidently synthesize, characterize, and validate the structure of this molecule and its analogs, ensuring the highest degree of scientific integrity.

Part 1: Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are derived from established principles of spectroscopy, considering the electronic effects of the chloro and sulfonyl chloride substituents on the isoquinoline scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring portion of the isoquinoline core. The powerful electron-withdrawing nature of the sulfonyl chloride group and the anisotropic effects of the heterocyclic ring will dominate the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-8 | ~ 8.5 - 8.7 | Doublet (d) | J ≈ 8.5 - 9.0 | Deshielded by the adjacent sulfonyl chloride group and the peri-effect of the nitrogen lone pair. |

| H-6 | ~ 8.3 - 8.5 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 2.0 | Influenced by ortho-coupling to H-5 and meta-coupling to H-8. Deshielded by the para-sulfonyl chloride group. |

| H-5 | ~ 8.1 - 8.3 | Doublet (d) | J ≈ 8.5 - 9.0 | Primarily influenced by ortho-coupling to H-6. |

| H-3 | ~ 7.8 - 8.0 | Singlet (s) | N/A | The isolated proton on the pyridine ring, deshielded by the adjacent nitrogen and chloro-substituent. |

Note: These are estimations. Modern NMR prediction software can provide more refined values.[1][2][3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon framework. The presence of nine distinct signals is expected, corresponding to the nine carbon atoms in the isoquinoline ring system. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and chlorine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 150 - 152 | Attached to nitrogen and chlorine, highly deshielded. |

| C-3 | ~ 122 - 125 | Aromatic CH carbon on the pyridine ring. |

| C-4 | ~ 145 - 148 | Attached to chlorine, significantly deshielded. |

| C-4a | ~ 135 - 138 | Quaternary carbon at the ring junction. |

| C-5 | ~ 128 - 130 | Aromatic CH carbon. |

| C-6 | ~ 129 - 131 | Aromatic CH carbon. |

| C-7 | ~ 140 - 143 | Quaternary carbon attached to the sulfonyl chloride group. |

| C-8 | ~ 127 - 129 | Aromatic CH carbon. |

| C-8a | ~ 130 - 133 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Note: ¹³C NMR prediction algorithms often have a larger margin of error than ¹H NMR predictions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups.[5] The spectrum of this compound will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride.

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| ~ 1620 - 1580 | C=N / C=C stretch (aromatic ring) | Medium to Strong |

| ~ 1375 - 1390 | SO₂ asymmetric stretch | Strong |

| ~ 1180 - 1195 | SO₂ symmetric stretch | Strong |

| ~ 800 - 900 | C-H bend (aromatic, out-of-plane) | Strong |

| ~ 750 - 850 | C-Cl stretch | Strong |

| ~ 550 - 650 | S-Cl stretch | Medium to Strong |

Reference data for sulfonyl chloride stretches can be found in various spectroscopic libraries.[6][7]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is anticipated to yield a distinct molecular ion peak and a characteristic fragmentation pattern.[8] A key feature will be the isotopic pattern resulting from the presence of three chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Ion Fragment | Key Features & Rationale |

| 295 / 297 / 299 / 301 | [M]⁺˙ (Molecular Ion) | Base Peak Cluster. The characteristic isotopic pattern for three chlorine atoms (³⁵Cl₃, ³⁵Cl₂³⁷Cl, ³⁵Cl³⁷Cl₂, ³⁷Cl₃) will be a definitive signature. The most abundant peak will be at m/z 295. |

| 260 / 262 / 264 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 196 / 198 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical, a common fragmentation pathway.[9] |

| 161 | [M - SO₂Cl - Cl]⁺ | Subsequent loss of a second chlorine atom. |

| 126 | [C₈H₄N]⁺ | Fragmentation of the isoquinoline ring system. |

The isotopic distribution of chlorine (~3:1 for ³⁵Cl:³⁷Cl) is a powerful diagnostic tool in mass spectrometry.[10][11]

Part 2: Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended. The logic behind these workflows is to provide a systematic approach to structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: The choice of a deuterated solvent like CDCl₃ is crucial as it solubilizes the compound without creating large interfering signals in the ¹H spectrum.[12] The concentration is optimized to provide a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.[13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[12]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[12]

-

Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer's spinner turbine and place it in the depth gauge to ensure correct positioning within the probe.[14]

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[15]

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.[16]

-

Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to a few thousand scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to achieve a flat baseline.[15]

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants.

-

Peak-pick and reference the ¹³C spectrum.

-

Workflow Visualization:

Caption: Standard workflow for NMR sample analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Causality: ATR-FTIR is the method of choice for solid powders due to its minimal sample preparation, speed, and ease of use.[17][18] By pressing the sample against the ATR crystal (often diamond or zinc selenide), an evanescent wave penetrates the sample to a depth of a few microns, generating a high-quality spectrum of the material's surface.[18][19]

Step-by-Step Methodology:

-

Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue lightly dampened with isopropanol and allowing it to dry completely.

-

Collect a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself.[20]

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal. A few milligrams is sufficient.[19]

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.[17]

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Post-Measurement:

-

Clean the crystal thoroughly with a dry tissue, followed by a solvent-dampened tissue, to prepare for the next sample.

-

Workflow Visualization:

Caption: Experimental workflow for ATR-FTIR analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Causality: EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample, causing reproducible fragmentation.[21][22] This fragmentation is like a fingerprint, providing valuable structural information. Direct insertion is suitable for pure, thermally stable solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Load a few micrograms of the pure solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrument Setup & Analysis:

-

Insert the probe into the mass spectrometer's ion source.

-

Slowly heat the probe to volatilize the sample into the ion source under high vacuum.[23]

-

The gaseous molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge (m/z) ratio.

-

Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion cluster and confirm its m/z values and isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways that are consistent with the predicted structure.[24]

-

Workflow Visualization:

Caption: Workflow for EI-MS via direct insertion probe.

Part 3: Data Validation & Trustworthiness

The power of this multi-technique approach lies in its self-validating nature. No single technique can unambiguously prove a structure, but together they form a logical, self-reinforcing system.

-

Mass Spectrometry provides the molecular formula (via accurate mass and isotopic pattern), confirming the elemental composition.

-

IR Spectroscopy confirms the presence of the key sulfonyl chloride functional group.

-

¹³C NMR confirms the number of unique carbon atoms in the molecule, matching the proposed carbon skeleton.

-

¹H NMR provides the final piece of the puzzle, showing the number, connectivity, and electronic environment of the protons, confirming the specific isomer and substitution pattern.

When the data from all four experiments align with the predicted values for this compound, the structural assignment can be made with a very high degree of confidence.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 9. researchgate.net [researchgate.net]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. academic.shu.edu [academic.shu.edu]

- 16. commons.ggc.edu [commons.ggc.edu]

- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. bitesizebio.com [bitesizebio.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Dichloroisoquinoline-7-sulfonyl Chloride Analogs

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a sulfonyl chloride moiety, a reactive pharmacophore known for its interaction with protein kinases and other enzymes, the resulting isoquinoline sulfonyl chloride derivatives present a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of analogs based on the 1,4-Dichloroisoquinoline-7-sulfonyl chloride framework. Drawing upon the established pharmacology of related isoquinoline and sulfonyl chloride-containing molecules, we hypothesize and detail methodologies to investigate key cellular signaling pathways implicated in oncology, neurodegenerative disorders, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for target identification and validation.

Introduction: The Rationale for Investigating this compound Analogs

The isoquinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of isoquinoline derivatives is often attributed to their ability to intercalate with DNA or interact with the active sites of various enzymes.[1] Concurrently, the sulfonyl group is a key functional group in a multitude of approved drugs, recognized for its ability to form hydrogen bonds and other non-covalent interactions with biological targets, thereby acting as potent enzyme inhibitors.[3][4]

The convergence of these two pharmacophores in the form of isoquinoline sulfonyl chlorides creates a class of compounds with significant therapeutic potential. A notable example is Fasudil, an isoquinoline sulfonamide derivative, which is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and is clinically used for the treatment of cerebral vasospasm.[5][6] The reactive sulfonyl chloride group in the parent compound, this compound, serves as a versatile chemical handle for the synthesis of a library of sulfonamide analogs, enabling the exploration of structure-activity relationships and the optimization of target engagement.

Given the established precedent of isoquinoline derivatives as kinase inhibitors, this guide will focus on the most probable therapeutic targets within this enzyme family, particularly those involved in cell proliferation, survival, and migration.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known biological activities of structurally related compounds, we propose the following signaling pathways and their key protein components as primary therapeutic targets for this compound analogs.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][7] Isoquinoline derivatives have been shown to modulate this pathway, inducing apoptosis and cell cycle arrest in cancer cells.[2]

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: Hypothesized inhibition points of analogs in the PI3K/Akt/mTOR pathway.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho-associated kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and smooth muscle contraction.[5][6] The clinical success of Fasudil, an isoquinoline sulfonamide, as a ROCK inhibitor underscores the potential of this target class for cardiovascular and neurological disorders.[5][6][8] Inhibition of ROCK can lead to vasodilation and has neuroprotective effects.[5]

Mandatory Visualization: Rho-Kinase (ROCK) Signaling Pathway

Caption: Postulated mechanism of ROCK inhibition leading to smooth muscle relaxation.

Other Potential Targets

-

Topoisomerases: These enzymes are crucial for DNA replication and transcription. Isoquinoline alkaloids have been reported to inhibit topoisomerase activity, leading to anticancer effects.[1][2]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer cell survival. Some isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway.[2]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The isoquinoline scaffold is present in some CDK inhibitors.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the hypothesized therapeutic targets.

Biochemical Kinase Inhibition Assay (General)

This protocol is designed to determine the direct inhibitory effect of the synthesized analogs on purified kinase enzymes.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase. Inhibition is quantified by a decrease in the phosphorylated product.

-

Materials:

-

Purified recombinant kinase (e.g., PI3K, Akt, ROCK)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compounds (analogs of this compound)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader

-

-

Step-by-Step Methodology:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add the diluted compounds to the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Incubate for the recommended time to allow the detection signal to develop.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for PI3K/Akt/mTOR Pathway Inhibition (Western Blot)

This protocol assesses the effect of the test compounds on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway in a cellular context.[9][10]

-

Principle: Western blotting is used to detect changes in the phosphorylation levels of Akt (at Ser473 and Thr308) and downstream targets like S6K, indicating pathway inhibition.

-

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Step-by-Step Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.[9]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

-

Mandatory Visualization: Western Blot Workflow

References

- 1. clyte.tech [clyte.tech]

- 2. Wound healing migration assay (Scratch assay) [protocols.io]

- 3. ibidi.com [ibidi.com]

- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Speculative Mechanism of Action of 1,4-Dichloroisoquinoline-7-sulfonyl chloride

Abstract

1,4-Dichloroisoquinoline-7-sulfonyl chloride is a heterocyclic compound featuring a privileged isoquinoline scaffold. While direct studies on its mechanism of action are not currently available in the public domain, its structural motifs—the isoquinoline core, chloro substituents, and a highly reactive sulfonyl chloride group—provide a strong basis for speculating on its potential biological activities. This guide synthesizes information from related quinoline and isoquinoline derivatives to propose plausible mechanisms of action.[1][2] We will explore two primary hypotheses: first, the role of the compound as a reactive electrophile capable of covalent modification of protein targets, and second, its more conventional role as a synthetic intermediate for a library of sulfonamides with potential as enzyme inhibitors. This document provides a framework for researchers, outlining speculative pathways and detailing robust experimental protocols to investigate these hypotheses, thereby guiding future drug discovery and development efforts.

Introduction: The Isoquinoline Scaffold and the Significance of the Sulfonyl Moiety

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic drugs with diverse pharmacological properties.[2] These properties include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][3] The biological versatility of the isoquinoline scaffold is often enhanced by various substitutions on the ring system.

The subject of this guide, this compound, possesses three key features that inform our speculation:

-

The Isoquinoline Core: A bicyclic aromatic system that can intercalate into DNA or bind to hydrophobic pockets in enzymes.

-

Dichloro Substitution: The chlorine atoms at positions 1 and 4 can significantly modulate the electronic properties of the ring system and influence binding affinity and metabolic stability.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic group. In a biological context, it can react with nucleophilic residues in proteins, such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine, leading to irreversible covalent modification. More commonly in drug discovery, it serves as a versatile chemical handle for synthesizing a library of sulfonamide derivatives by reacting it with various amines.[4]

Given the high reactivity of the sulfonyl chloride, it is plausible that the compound itself is not the final active agent but rather a progenitor to more stable, biologically active sulfonamides. However, the potential for direct covalent inhibition cannot be dismissed and warrants investigation.

Speculative Mechanisms of Action

Hypothesis A: Direct Covalent Inhibition via Electrophilic Attack

The sulfonyl chloride moiety is a potent electrophile. Upon introduction into a biological system, it could directly and irreversibly bind to nucleophilic amino acid residues within the active or allosteric sites of target proteins. This covalent modification would likely lead to a complete and irreversible loss of protein function.

Potential protein classes susceptible to such modification include:

-

Cysteine Proteases: The catalytic cysteine residue is a prime target for electrophilic attack.

-

Kinases: Cysteine residues within the ATP-binding pocket (e.g., in certain classes of kinases) can be targeted by covalent inhibitors.

-

Phosphatases: Similar to proteases, a catalytic cysteine or other nucleophilic residue could be targeted.

This mechanism is analogous to known covalent inhibitors in pharmacology, where high potency and prolonged duration of action are achieved through the formation of a stable covalent bond.

Hypothesis B: Action as a Precursor to Bioactive Sulfonamides

A more conventional and highly probable role for this compound is as a key intermediate for the synthesis of a diverse library of isoquinoline-7-sulfonamides. The sulfonamide group is a critical pharmacophore found in a multitude of approved drugs, including diuretics, antibiotics, and anticancer agents.[4][5] The R-group attached to the sulfonamide nitrogen can be varied extensively to modulate potency, selectivity, and pharmacokinetic properties.

Based on the activities of related quinoline and isoquinoline sulfonamides, we can speculate on several potential targets for derivatives of this compound:[3][6][7]

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the classic inhibitors of CAs. Certain isoenzymes, such as CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[7] An isoquinoline sulfonamide derivative could selectively inhibit these tumor-associated CAs.

-

Kinase Inhibition: The quinoline scaffold is present in several FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib).[7] Derivatives could be designed to target the ATP-binding site of various protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, or Src family kinases.

-

Pyruvate Kinase M2 (PKM2) Inhibition: Certain quinoline sulfonamide derivatives have been identified as modulators of PKM2, an enzyme that plays a key role in the metabolic reprogramming of cancer cells.[3]

-

Topoisomerase Inhibition: Some complex isoquinoline derivatives have demonstrated the ability to inhibit topoisomerases, enzymes critical for DNA replication and repair.[1]

The following diagram illustrates the two speculative pathways.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: From Discovery to Application in Drug Development

Abstract

This technical guide provides a comprehensive overview of 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a pivotal intermediate in the development of targeted therapeutics. While the specific historical details of its initial synthesis are not extensively documented, its emergence is intrinsically linked to the quest for potent and selective inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis. This guide will delve into the plausible synthetic pathways, its critical role in the synthesis of isoquinolinylguanidine-based uPA inhibitors, the underlying mechanism of action of these inhibitors, and detailed experimental protocols relevant to its application in research and drug development.

Introduction: The Isoquinoline Scaffold and the Significance of Sulfonyl Chlorides

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents.

The introduction of a sulfonyl chloride group (-SO₂Cl) onto the isoquinoline framework dramatically enhances its synthetic utility. Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of their application in constructing diverse molecular libraries for drug discovery.

The Emergence of this compound: A Response to a Therapeutic Need

The history of this compound is not one of isolated discovery but rather a development driven by the need for specific molecular tools to probe and inhibit the urokinase-type plasminogen activator (uPA) pathway. uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[2][3]

Elevated levels of uPA are strongly correlated with poor prognosis in many cancers, making it a compelling target for anti-cancer therapies.[2] The development of potent and selective uPA inhibitors became a significant focus in medicinal chemistry, leading to the exploration of various chemical scaffolds. Among these, the 1-isoquinolinylguanidines emerged as a particularly promising class of inhibitors.[4]

This compound was identified as a key building block for the synthesis of these complex isoquinolinylguanidine derivatives. Its specific substitution pattern—with chloro groups at positions 1 and 4 and a sulfonyl chloride at position 7—was found to be crucial for achieving high potency and selectivity for uPA over other related proteases.[4]

Synthesis and Characterization

Plausible Synthetic Pathway

The synthesis likely commences with a suitable substituted benzene derivative and builds the isoquinoline ring system, followed by chlorination and chlorosulfonation.

Caption: Plausible synthetic route to this compound.

Step-by-Step Conceptual Protocol:

-

Construction of the Isoquinoline Ring: The synthesis would likely begin with a commercially available, appropriately substituted benzene precursor. Standard isoquinoline synthesis methodologies such as the Pomeranz-Fritsch reaction (reacting a benzaldehyde with an aminoacetoaldehyde diethyl acetal) or the Bischler-Napieralski reaction (cyclodehydration of an acylated β-phenylethylamine) could be employed to construct the core isoquinoline heterocycle.[5]

-

Chlorination of the Isoquinoline Core: The resulting isoquinoline derivative would then undergo chlorination to introduce the chloro groups at the 1 and 4 positions. This is a common transformation for such heterocyclic systems and can often be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Chlorosulfonation of 1,4-Dichloroisoquinoline: The final step involves the introduction of the sulfonyl chloride group at the 7-position of the 1,4-dichloroisoquinoline intermediate. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H) . The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure regioselective sulfonation at the desired position.

Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Aromatic protons on the isoquinoline ring system would exhibit characteristic chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Resonances corresponding to the nine carbon atoms of the dichloroisoquinoline core, including those bearing the chloro and sulfonyl chloride substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₉H₄Cl₃NO₂S, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Application in the Synthesis of Urokinase-Type Plasminogen Activator (uPA) Inhibitors

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of 1-isoquinolinylguanidine-based inhibitors of uPA.[4]

The Role of uPA in Cancer Progression

The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), the scaffold that surrounds cells.[2] This system is tightly regulated in normal physiological processes like wound healing. However, in the context of cancer, tumor cells often overexpress uPA.[2] uPA initiates a proteolytic cascade by converting the inactive zymogen plasminogen into the active protease plasmin.[6] Plasmin, in turn, can degrade various components of the ECM and activate other matrix-degrading enzymes.[6] This breakdown of the ECM allows cancer cells to invade surrounding tissues and metastasize to distant organs.[2]

Caption: The role of uPA in promoting tumor invasion and metastasis.

Synthesis of Isoquinolinylguanidine Inhibitors

The synthesis of the potent isoquinolinylguanidine uPA inhibitors leverages the reactivity of the sulfonyl chloride group of this compound.

General Synthetic Workflow:

-

Sulfonamide Formation: this compound is reacted with a suitable amine to form the corresponding sulfonamide. The choice of amine is critical for the final properties of the inhibitor.

-

Introduction of the Guanidine Moiety: The guanidine group, or a precursor that can be converted to a guanidine, is introduced, typically at the 1-position of the isoquinoline ring.

-

Further Functionalization: Additional chemical modifications may be performed to optimize the potency, selectivity, and pharmacokinetic properties of the final inhibitor molecule.

Caption: General workflow for the synthesis of isoquinolinylguanidine uPA inhibitors.

Mechanism of Action of Isoquinolinylguanidine Inhibitors

The isoquinolinylguanidine derivatives act as competitive inhibitors of uPA.[7] The positively charged guanidinium group is designed to mimic the side chain of arginine, a key recognition motif for the substrate of uPA, and interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site. The isoquinoline scaffold provides a rigid framework that positions the interacting groups for optimal binding within the active site, thereby blocking the access of the natural substrate, plasminogen.

Conclusion

This compound, while not a widely known compound in its own right, holds significant importance as a specialized building block in the field of medicinal chemistry. Its development was a direct result of the targeted effort to create potent and selective inhibitors of the urokinase-type plasminogen activator. The unique substitution pattern of this molecule provides the necessary chemical handles and structural framework to construct complex isoquinolinylguanidine inhibitors that have shown promise in preclinical studies for the treatment of cancer. This technical guide has provided a comprehensive overview of its likely synthesis, its critical role in drug discovery, and the biochemical rationale for its use, underscoring the importance of such key intermediates in the development of novel therapeutics.

References

- 1. TARGETING THE AUTOLYSIS LOOP OF UROKINASE-TYPE PLASMINOGEN ACTIVATOR WITH CONFORMATION-SPECIFIC MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urokinase - Wikipedia [en.wikipedia.org]

- 3. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 4. Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 3: 1-isoquinolinylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. WO2000005214A2 - Isoquinolines as urokinase inhibitors - Google Patents [patents.google.com]

- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Dichloroisoquinoline-7-sulfonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the journey of discovery. 1,4-Dichloroisoquinoline-7-sulfonyl chloride, a polyfunctional heterocyclic compound, has emerged as a valuable intermediate, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth technical overview of this reagent, from commercial sourcing and synthesis considerations to its application in the development of urokinase inhibitors.

Introduction to this compound

This compound (CAS No. 223671-80-5) is a unique chemical entity characterized by an isoquinoline core substituted with two reactive chlorine atoms and a sulfonyl chloride group.[1] This trifecta of functional groups offers a versatile platform for medicinal chemists to construct complex molecular architectures. The electron-withdrawing nature of the chlorine and sulfonyl chloride substituents significantly influences the reactivity of the isoquinoline ring system, making it a subject of interest for creating diverse compound libraries.

The isoquinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The addition of the dichlorinated pattern and the sulfonyl chloride handle at the 7-position further enhances its utility as a scaffold for targeted drug design.

Commercial Availability and Supplier Selection

A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only cost but also purity, availability of different quantities, and the quality of accompanying technical documentation, such as Certificates of Analysis (CoA).

Below is a comparative table of some commercial suppliers:

| Supplier | Brand/Partner | Purity | Available Quantities |

| Fisher Scientific | Toronto Research Chemicals (TRC) | Not specified | 50mg, 100mg, 250mg |

| CymitQuimica | Apollo Scientific | 97% | 100mg, 250mg, 1g |

| CymitQuimica | Fluorochem | 97% | Not specified |

| ChemShuttle | 95% | 1g, 5g, 10g, 25g | |

| Aladdin | Not specified | 50mg, 100mg, 250mg, 1g | |

| Laibo Chem | Orion Cientific | Not specified | 1g |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

A logical workflow for supplier selection is outlined in the diagram below:

Caption: Workflow for selecting a commercial supplier.

Synthesis and Chemical Reactivity

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. The synthesis of related quinoline and isoquinoline sulfonyl chlorides often involves multi-step sequences.[3] A plausible synthetic route would likely involve the construction of the dichloroisoquinoline core followed by a chlorosulfonylation reaction.

The reactivity of this molecule is governed by its three key functional groups:

-

Sulfonyl Chloride: This is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[4][5] This reaction is the cornerstone of its use in medicinal chemistry.

-

C1 and C4 Chlorine Atoms: The chlorine atoms on the isoquinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the introduction of additional diversity elements, although the conditions required may be harsher than those for the sulfonamide formation.

The general reaction for the formation of a sulfonamide is depicted below:

Caption: General scheme for sulfonamide synthesis.

Application in the Synthesis of Urokinase Inhibitors

A key application of this compound is as an intermediate in the synthesis of isoquinolinylguanidines, which have been investigated as urokinase inhibitors.[6][7] Urokinase, a serine protease, is involved in cancer cell invasion and metastasis, making it an attractive target for anticancer drug development.

The synthesis of these inhibitors typically involves the reaction of this compound with a suitably functionalized amine to form a sulfonamide linkage. This is then followed by further chemical modifications to introduce the guanidine moiety.

Exemplary Experimental Protocol: Synthesis of a Sulfonamide Intermediate

The following is a representative, step-by-step protocol for the synthesis of a sulfonamide from this compound and a generic primary amine. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Quality Control

For any research application, rigorous characterization of the starting material is essential. For this compound, the following analytical techniques are recommended for quality control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material.

Potential impurities could arise from the synthesis, such as isomers with the sulfonyl chloride group at a different position or incompletely chlorinated precursors. It is crucial to analyze the CoA from the supplier and, if necessary, perform in-house analysis to ensure the material meets the requirements of the intended research.

Conclusion

This compound is a versatile and valuable building block for drug discovery and medicinal chemistry. Its commercial availability, coupled with the well-established reactivity of the sulfonyl chloride group, provides a reliable entry point for the synthesis of novel isoquinoline-based compounds. The demonstrated application in the development of urokinase inhibitors highlights its potential in oncology research. By carefully selecting suppliers, understanding its chemical reactivity, and employing robust synthetic protocols, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

- 1. CAS 223671-80-5: 7-Isoquinolinesulfonylchloride, 1,4-dichl… [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.usbio.net [dev.usbio.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Strategic Synthesis of Novel N-Substituted 1,4-Dichloroisoquinoline-7-sulfonamides: A Versatile Platform for Medicinal Chemistry

An Application Note for Drug Discovery Professionals

Abstract This document provides a detailed protocol for the synthesis of a diverse library of sulfonamides derived from 1,4-Dichloroisoquinoline-7-sulfonyl chloride. Isoquinoline sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and kinase inhibitory functions.[1][2] The described methodology leverages the differential reactivity of the starting material to achieve selective sulfonylation, preserving the C1 and C4 chloro-substituents as valuable synthetic handles for subsequent diversification. This guide offers a robust, step-by-step procedure, characterization data, and a troubleshooting guide for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a significant percentage of top-prescribed drugs.[3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive bioisostere for amides.[4] When incorporated into a heterocyclic framework like isoquinoline, the resulting molecules often possess potent and specific biological activities.[5]

The starting material, this compound, is a trifunctional electrophile. The successful synthesis of a specific sulfonamide library hinges on controlling the chemoselectivity of the nucleophilic attack. The sulfonyl chloride group is significantly more electrophilic and susceptible to reaction with amines than the aryl chlorides at the C1 and C4 positions under standard conditions.[6][7] This inherent reactivity difference allows for a clean and selective reaction at the sulfonyl group, yielding the desired sulfonamide while retaining the chloro-substituents for future late-stage functionalization, such as palladium-catalyzed cross-coupling reactions.

This protocol details a reliable method for the reaction between this compound and a variety of primary and secondary amines in the presence of a mild base.

Reaction Principle and Mechanism

The core transformation is the nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

Figure 1: General scheme for the synthesis of sulfonamides.

Materials and Equipment

Reagents and Chemicals

-

This compound

-

Various primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

-

Triethylamine (TEA), ≥99.5%

-

Pyridine, anhydrous, 99.8%[7]

-

Dichloromethane (DCM), anhydrous, ≥99.8%

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard glassware for organic synthesis (condensers, dropping funnels)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Flash chromatography system

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer (LC-MS or GC-MS)

-

Melting point apparatus

Detailed Experimental Protocols

The following workflow provides a comprehensive guide from reaction setup to final product characterization.

Figure 2: Step-by-step experimental workflow diagram.

General Procedure for Sulfonamide Synthesis

This procedure is a general method applicable to a wide range of amines.[7]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add triethylamine (TEA) (1.5 eq.) to the stirred solution. Subsequently, add the desired primary or secondary amine (1.1 eq.) dropwise over 5-10 minutes. Rationale: Adding the base first ensures that any generated HCl is immediately neutralized. Slow addition of the amine controls the initial exotherm of the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-